2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide
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Overview
Description
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is a synthetic compound that belongs to the class of amides It contains a piperazine ring, which is a common structural motif in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide typically involves the reaction of 2-chloro-2-phenylacetyl chloride with 2-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylacetamide moiety can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Major Products
Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: It serves as a probe to study the interaction with biological targets such as enzymes and receptors.
Pharmaceutical Development: It is investigated for its potential use in the development of drugs for various diseases.
Industrial Applications: It is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the phenylacetamide moiety can bind to enzymes or other proteins . These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide: Similar structure but different substitution pattern.
N-phenyl-2-(4-methylpiperazin-1-yl)acetamide: Lacks the chlorine atom.
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide: Similar but lacks the phenyl group.
Uniqueness
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is unique due to its specific substitution pattern, which can result in distinct biological activities and interactions with molecular targets .
Properties
IUPAC Name |
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-22-11-13-23(14-12-22)17-10-6-5-9-16(17)21-19(24)18(20)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCPEIMNVATWDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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